Dosulepin hydrochloride, also known as dothiepin, is a tricyclic antidepressant that has been utilized in clinical practice for over three decades, particularly in Europe. It is primarily indicated for the treatment of major depressive disorder and exhibits anxiolytic properties, making it effective for anxiety-related conditions as well. The compound is classified under the category of antidepressants and is known for its ability to influence neurotransmitter levels in the brain, particularly serotonin and norepinephrine.
Dosulepin hydrochloride is derived from dibenzothiepine and is categorized as a tricyclic antidepressant. It is structurally similar to other tricyclics, such as amitriptyline and doxepin. The drug's pharmacological classification includes both antidepressant and anxiolytic properties, making it versatile in treating various mood disorders.
The synthesis of dosulepin hydrochloride can be accomplished through various chemical methods. One notable approach involves the Grignard reaction, where a suitable precursor undergoes reaction with an organomagnesium compound to form the desired tricyclic structure.
A specific method reported involves the cyclization of dibenzoxepinon or dibenzo[b,e]thiepin-11-(6H)-one using acid chlorides in the presence of catalytic amounts of iron(III) chloride. This method aims to improve yield and reduce the use of hazardous solvents, focusing on environmentally friendly practices in pharmaceutical synthesis .
Dosulepin hydrochloride has a complex molecular structure characterized by its tricyclic framework, which includes a dibenzothiepine core. The molecular formula for dosulepin hydrochloride is , indicating the presence of chlorine, nitrogen, and multiple carbon and hydrogen atoms.
The compound's molecular weight is approximately 303.84 g/mol. The structural representation can be visualized through molecular modeling tools that illustrate its three-dimensional configuration, emphasizing the arrangement of its aromatic rings.
Dosulepin hydrochloride participates in various chemical reactions typical of tricyclic antidepressants. These include nucleophilic substitutions and electrophilic additions that can modify its functional groups for further pharmaceutical applications.
In synthetic pathways, dosulepin hydrochloride can be generated through reactions involving acid chlorides and Grignard reagents. The cyclization process often requires specific conditions such as temperature control and solvent choice to optimize yield and purity.
The mechanism by which dosulepin hydrochloride exerts its antidepressant effects primarily involves the inhibition of the reuptake of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This action increases the availability of these neurotransmitters, enhancing mood and alleviating depressive symptoms.
Clinical studies indicate that dosulepin typically requires a duration of 2-3 weeks to achieve its full therapeutic effect . The drug's pharmacodynamics suggest a complex interplay between various neurotransmitter systems beyond just serotonin and norepinephrine, including dopaminergic pathways.
Dosulepin hydrochloride appears as a white crystalline powder with a melting point around 200 °C. It is soluble in water, alcohol, and chloroform but exhibits limited solubility in non-polar solvents.
The compound is stable under normal conditions but may undergo hydrolysis or oxidation if exposed to extreme pH levels or reactive environments. Its stability profile has been evaluated using high-performance liquid chromatography methods to ensure quality control during pharmaceutical formulation .
Dosulepin hydrochloride is primarily used in clinical settings for treating major depressive disorder and anxiety disorders. Its effectiveness has been documented in various studies highlighting its role in improving patient outcomes in mental health care settings. Additionally, it serves as a reference compound in pharmacological research aimed at understanding tricyclic antidepressants' mechanisms and effects on neurotransmitter systems .
Dosulepin hydrochloride (originally designated KS-1596 and IZ-914) was developed in the 1960s amid intensive research into tricyclic compounds for psychiatric applications. Pharmacologically classified as a tricyclic antidepressant, it entered clinical practice as a structural analog of amitriptyline featuring a sulfur atom substitution within the central ring system. This modification was pursued to enhance the antidepressant effect while potentially mitigating adverse effects associated with earlier TCAs. By the 1970s-1980s, dosulepin had gained significant clinical traction, becoming the most prescribed antidepressant in the United Kingdom during that period. Its popularity stemmed from perceived advantages in managing depression with concomitant anxiety symptoms due to its pronounced anxiolytic properties [1] [5] [10].
Mechanistically, dosulepin functions as a mixed monoamine reuptake inhibitor with approximately equipotent affinity for both serotonin transporters (SERT, Kᵢ = 8.6-78 nM) and norepinephrine transporters (NET, Kᵢ = 46-70 nM), qualifying it as a bona fide serotonin-norepinephrine reuptake inhibitor (SNRI). This reuptake inhibition increases synaptic concentrations of these neurotransmitters, which underpins its antidepressant effects. Additionally, dosulepin exhibits significant antagonism at histamine H₁ receptors (Kᵢ = 3.6-4 nM), muscarinic acetylcholine receptors (Kᵢ = 25-26 nM), and α₁-adrenergic receptors (Kᵢ = 419 nM), contributing to its sedative and autonomic side effects but also potentially enhancing its efficacy in specific symptom clusters. Notably, its primary active metabolite, northiaden (desmethyldosulepin), displays altered pharmacology with increased norepinephrine reuptake inhibition potency (NET Kᵢ = 25 nM) and reduced serotonergic activity compared to the parent compound [1] [5] [7].
Table 1: Key Pharmacodynamic Targets of Dosulepin Hydrochloride
Target | Affinity (Kᵢ, nM) | Action | Functional Significance |
---|---|---|---|
Serotonin Transporter (SERT) | 8.6–78 | Inhibitor | Primary antidepressant mechanism |
Norepinephrine Transporter (NET) | 46–70 | Inhibitor | Antidepressant and analgesic effects |
Histamine H₁ Receptor | 3.6–4 | Antagonist | Sedation and weight gain |
Muscarinic Receptors | 18–109 (M₁–M₅ subtypes) | Antagonist | Anticholinergic side effects |
α₁-Adrenergic Receptor | 419 | Antagonist | Orthostatic hypotension |
α₂-Adrenergic Receptor | 2,400 | Antagonist | Enhanced noradrenaline release |
Dosulepin belongs to the dibenzothiepin subclass of tricyclic antidepressants, characterized by a sulfur atom within the central seven-membered ring—a key structural distinction from the dibenzazepine (e.g., imipramine) or dibenzocycloheptadiene (e.g., amitriptyline) cores of earlier TCAs. Its systematic chemical name is (3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine hydrochloride, with a molecular weight of 295.44 g/mol for the free base and 331.9 g/mol for the hydrochloride salt. The molecular structure comprises a planar tricyclic system with a flexible dimethylaminopropyl side chain extending from the central ring, adopting an E-configuration (trans) around the exocyclic double bond. This configuration is pharmacologically significant as it optimizes binding to monoamine transporters [1] [5].
Comparative structural analysis reveals that the sulfur atom in dosulepin's central ring increases electron density distribution compared to the isosteric ethylene-bridged amitriptyline. This electronic difference subtly influences receptor binding profiles, potentially explaining dosulepin's marginally reduced anticholinergic effects versus amitriptyline in clinical studies. However, the structural similarities confer shared pharmacological properties with other tertiary amine TCAs, including balanced SERT/NET inhibition and significant affinity for muscarinic and histaminergic receptors. Metabolic pathways further demonstrate structural relationships: Dosulepin undergoes hepatic transformations via cytochrome P450 enzymes (primarily CYP2C19 and CYP2D6) through N-demethylation to the active metabolite northiaden (a secondary amine TCA analogous to nortriptyline), and S-oxidation to sulfoxide metabolites considered pharmacologically inactive [1] [5] [7].
Table 2: Metabolic Pathway of Dosulepin Hydrochloride
Metabolite | Structural Modification | Pharmacological Activity | Elimination Half-life (hours) |
---|---|---|---|
Dosulepin (parent) | - | Potent SERT/NET inhibitor, H₁/mACh antagonist | 14.4–23.9 |
Northiaden (Desmethyldosulepin) | N-demethylation | Stronger NET inhibition, reduced SERT affinity | 34.7–45.7 |
Dosulepin sulfoxide | S-oxidation | Minimally active | 22.7–25.5 |
Northiaden sulfoxide | N-demethylation + S-oxidation | Minimally active | 24.2–33.5 |
Dosulepin hydrochloride occupies a complex and increasingly restricted regulatory position globally. It has never received FDA approval for use in the United States due to concerns regarding its narrow therapeutic index and toxicity in overdose. However, it retains marketing authorization in several countries including the United Kingdom, Australia, New Zealand, South Africa, and parts of Europe and Asia. Regulatory interventions have significantly curtailed its use, particularly following safety reviews demonstrating disproportionate fatality rates in overdose compared to other TCAs. The UK Medicines and Healthcare products Regulatory Agency (MHRA) issued specific restrictions in 2000, stating that dosulepin should not be prescribed to new patients and should only be continued in existing patients after careful risk-benefit evaluation [1] [3] [7].
Prescription data reveal divergent global trajectories. In England, primary care dispensing of TCAs increased by 25% from 2016–2020, primarily driven by low-dose (10mg) amitriptyline formulations rather than dosulepin. While overall TCA prescriptions increased, dosulepin specifically showed declining utilization. Similarly, Welsh data demonstrated a 30% increase in overall TCA dispensing per 100,000 people over the same period, with amitriptyline again dominating. Notably, Wales maintained higher TCA dispensing rates than England but recorded fewer poisonings and deaths per 100,000 people. This paradox may reflect differential prescribing patterns—specifically, Wales' focus on low-dose amitriptyline for pain rather than higher-dose dosulepin for depression. Market analyses indicate shifting geographical utilization: Developed nations show declining dosulepin use due to safety concerns and therapeutic alternatives, while emerging economies demonstrate relative stability driven by generic availability (costing approximately $0.10–$0.50 per tablet) and established clinical familiarity. The global market is projected to grow at a compound annual growth rate (CAGR) of xx.x% from 2026-2033, primarily fueled by expanding mental health treatment access in developing regions despite restrictions in high-income countries [3] [8] [10].
Table 3: Prescribing Trends for Tricyclic Antidepressants in England and Wales (2016–2020)
Parameter | England | Wales | Notes |
---|---|---|---|
Mean Monthly TCA Prescriptions/100,000 | Significant Increase (95% CI 3.49–4.59) | Significant Increase (95% CI 6.36–7.92) | Driven by low-dose amitriptyline formulations |
Dosulepin-Specific Prescribing | Declining | Declining | Not recommended for new patients |
TCA-Related Deaths | Decreased | Decreased | Despite increased overall TCA dispensing |
NPIS Enquiries for TCA Poisoning | Decreased | Decreased | Reflecting reduced exposure to toxic doses |
Hospital Admissions (TCA-Related) | No Significant Increase | No Significant Increase | Despite increased consultation resources |
Compound Nomenclature
Table 4: Alternative Nomenclature for Dosulepin Hydrochloride
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine hydrochloride |
Former USAN | Dothiepin |
Common Brand Names | Prothiaden, Dothep, Thaden, Depropin, Dopress |
Chemical Synonyms | IZ-914, KS-1596 |
CAS Registry Number | 897-15-4 (hydrochloride) |
ATC Code | N06AA16 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7